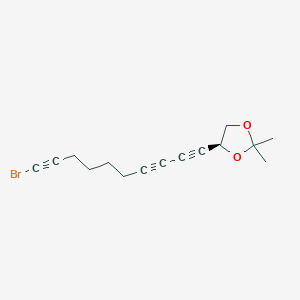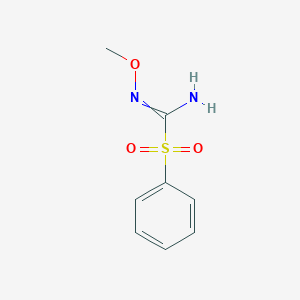
3-(Methylsulfanyl)-1,2,5-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylsulfanyl)-1,2,5-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-1,2,5-thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of methylthiosemicarbazide with sulfur monochloride (S2Cl2) under controlled temperatures. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired thiadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylsulfanyl)-1,2,5-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms, such as thiadiazoline.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the methylsulfanyl group under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Methylsulfanyl)-1,2,5-thiadiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and polymer additives.
Mécanisme D'action
The mechanism of action of 3-(Methylsulfanyl)-1,2,5-thiadiazole involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the ring structure can form coordination complexes with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: Another sulfur-containing heterocycle with significant biological activity.
Benzothiazole: Known for its applications in pharmaceuticals and materials science.
1,3,4-Thiadiazole: A related compound with similar chemical properties but different reactivity patterns.
Uniqueness
3-(Methylsulfanyl)-1,2,5-thiadiazole is unique due to its specific ring structure and the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo a variety of chemical reactions makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
183803-83-0 |
|---|---|
Formule moléculaire |
C3H4N2S2 |
Poids moléculaire |
132.21 g/mol |
Nom IUPAC |
3-methylsulfanyl-1,2,5-thiadiazole |
InChI |
InChI=1S/C3H4N2S2/c1-6-3-2-4-7-5-3/h2H,1H3 |
Clé InChI |
XPYVOJKITKELMV-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NSN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


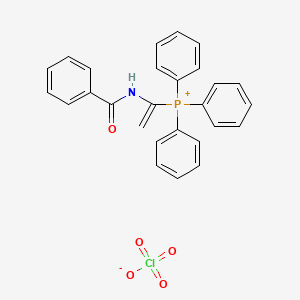
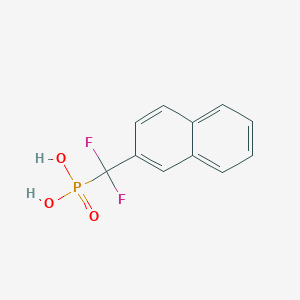


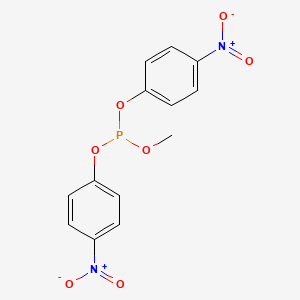
![Hexanamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12551972.png)

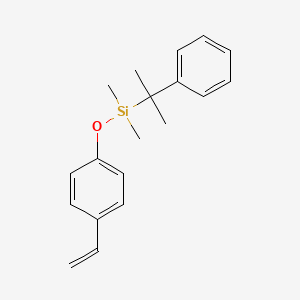
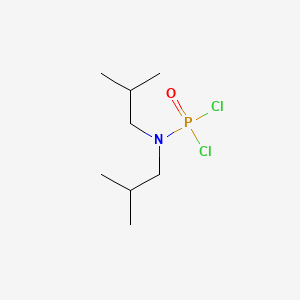
![(4-{(Butan-2-yl)[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B12552006.png)
![6-Phenyl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12552009.png)
